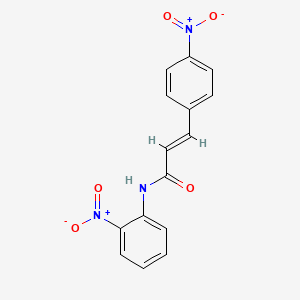
N-(2-nitrophenyl)-3-(4-nitrophenyl)acrylamide
Vue d'ensemble
Description
N-(2-nitrophenyl)-3-(4-nitrophenyl)acrylamide, also known as NNA, is a chemical compound that has been widely used in scientific research for many years. It is a yellow crystalline powder that is soluble in organic solvents such as dimethyl sulfoxide and ethanol. NNA is a versatile compound that has been used in various fields of research, including biochemistry, pharmacology, and materials science.
Mécanisme D'action
The mechanism of action of N-(2-nitrophenyl)-3-(4-nitrophenyl)acrylamide involves the formation of a covalent bond between the compound and the target protein. This covalent bond results in a change in the fluorescence properties of N-(2-nitrophenyl)-3-(4-nitrophenyl)acrylamide, allowing for the detection of protein conformational changes and protein-protein interactions. In photodynamic therapy, N-(2-nitrophenyl)-3-(4-nitrophenyl)acrylamide absorbs light energy and transfers it to molecular oxygen, resulting in the formation of singlet oxygen, a highly reactive species that can destroy cancer cells.
Biochemical and Physiological Effects
N-(2-nitrophenyl)-3-(4-nitrophenyl)acrylamide has been shown to have minimal toxicity and does not affect the viability of cells at low concentrations. It has been used to study the conformational changes of various proteins, including enzymes and receptors. In addition, N-(2-nitrophenyl)-3-(4-nitrophenyl)acrylamide has been used to study protein-protein interactions in living cells, providing insights into the mechanisms of signal transduction and cell signaling pathways.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-(2-nitrophenyl)-3-(4-nitrophenyl)acrylamide in lab experiments is its high sensitivity and specificity for detecting protein conformational changes and protein-protein interactions. It is also relatively easy to use and can be incorporated into a variety of experimental setups. However, N-(2-nitrophenyl)-3-(4-nitrophenyl)acrylamide has some limitations, including its relatively high cost and the need for specialized equipment to detect fluorescence signals.
Orientations Futures
There are several future directions for N-(2-nitrophenyl)-3-(4-nitrophenyl)acrylamide research, including the development of new synthesis methods to improve yield and reduce cost. In addition, N-(2-nitrophenyl)-3-(4-nitrophenyl)acrylamide could be used in combination with other fluorescent probes to study complex biological systems. Finally, N-(2-nitrophenyl)-3-(4-nitrophenyl)acrylamide could be used in the development of new photodynamic therapy agents that are more effective and less toxic than current treatments.
Conclusion
N-(2-nitrophenyl)-3-(4-nitrophenyl)acrylamide is a versatile compound that has been widely used in scientific research for many years. It has been used as a fluorescent probe for detecting protein conformational changes and protein-protein interactions, as well as a photosensitizer for photodynamic therapy. N-(2-nitrophenyl)-3-(4-nitrophenyl)acrylamide has minimal toxicity and has been used to study the conformational changes of various proteins and protein-protein interactions in living cells. While N-(2-nitrophenyl)-3-(4-nitrophenyl)acrylamide has some limitations, it has several advantages, including its high sensitivity and specificity. Future research on N-(2-nitrophenyl)-3-(4-nitrophenyl)acrylamide could lead to the development of new synthesis methods and the use of N-(2-nitrophenyl)-3-(4-nitrophenyl)acrylamide in the development of new photodynamic therapy agents.
Applications De Recherche Scientifique
N-(2-nitrophenyl)-3-(4-nitrophenyl)acrylamide has been extensively used in scientific research as a fluorescent probe for detecting protein conformational changes and protein-protein interactions. It has also been used as a photosensitizer for photodynamic therapy, a technique used to treat cancer by selectively destroying cancer cells using light. N-(2-nitrophenyl)-3-(4-nitrophenyl)acrylamide has been shown to have excellent photophysical properties, making it a promising candidate for use in photodynamic therapy.
Propriétés
IUPAC Name |
(E)-N-(2-nitrophenyl)-3-(4-nitrophenyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N3O5/c19-15(16-13-3-1-2-4-14(13)18(22)23)10-7-11-5-8-12(9-6-11)17(20)21/h1-10H,(H,16,19)/b10-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNNMVPJVMKMBMP-JXMROGBWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C=CC2=CC=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)NC(=O)/C=C/C2=CC=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[4-(benzyloxy)phenoxy]-N'-(3-phenoxybenzylidene)acetohydrazide](/img/structure/B3860096.png)
![ethyl 2-(1,3-benzodioxol-5-ylmethylene)-5-(2-chlorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3860100.png)

![N-[3-(dimethylamino)propyl]-2,4,6-trimethylbenzenesulfonamide](/img/structure/B3860117.png)
![(3S*,4R*)-1-[(2E)-2-methylbut-2-en-1-yl]-4-(3-methyl-2-thienyl)piperidin-3-ol](/img/structure/B3860138.png)
![1-naphthaldehyde {4-(4-benzyl-1-piperidinyl)-6-[(4-methylphenyl)amino]-1,3,5-triazin-2-yl}hydrazone](/img/structure/B3860145.png)
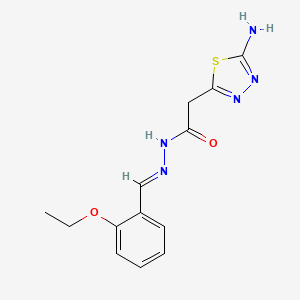
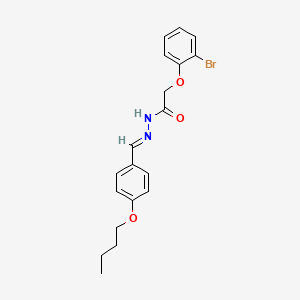
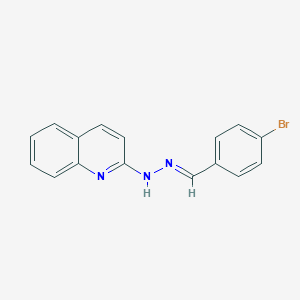
![2-[2-(4-ethoxybenzylidene)hydrazino]-N-(4-fluorophenyl)-2-oxoacetamide](/img/structure/B3860167.png)
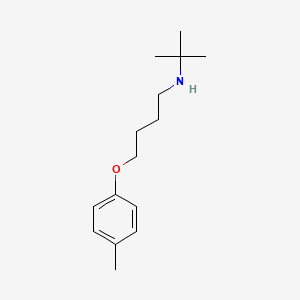

![N-[3-(3-oxo-3-phenyl-1-propen-1-yl)phenyl]-2,4-hexadienamide](/img/structure/B3860200.png)